molecular formula C19H18N2O3S B186443 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid CAS No. 5933-05-1

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid

Cat. No. B186443
CAS RN: 5933-05-1
M. Wt: 354.4 g/mol
InChI Key: YBPTXUXIDZGPEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 belongs to the thiazine class of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.

Mechanism Of Action

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its versatility in laboratory experiments. The compound can be used in a range of studies, including those focused on inflammation, cancer, and neurodegenerative diseases. However, one limitation of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research involving 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. One area of interest is the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential use in treating various diseases. Finally, the development of more effective methods for synthesizing 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid could help to facilitate its use in future research studies.

Synthesis Methods

The synthesis of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid involves the reaction of 2-phenylimino-thiazolidin-4-one with 3-phenethyl-2-bromoacetic acid followed by the addition of potassium carbonate. The resulting compound is then subjected to acid hydrolysis to yield 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

5933-05-1

Product Name

4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazinane-6-carboxylic acid

InChI

InChI=1S/C19H18N2O3S/c22-17-13-16(18(23)24)25-19(20-15-9-5-2-6-10-15)21(17)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,23,24)

InChI Key

YBPTXUXIDZGPEX-UHFFFAOYSA-N

SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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